Product packaging for Methyl 5-bromo-2-carbazol-9-ylbenzoate(Cat. No.:)

Methyl 5-bromo-2-carbazol-9-ylbenzoate

Cat. No.: B15357957
M. Wt: 380.2 g/mol
InChI Key: IFITZUSJLHDJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-bromo-2-carbazol-9-ylbenzoate ( 1198843-15-0) is a carbazole derivative supplied for research use as a potential non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) . The carbazole moiety is a privileged structure in medicinal chemistry, known for its broad pharmacological activities, including antitumor effects . This compound is of significant interest in epigenetics and oncology research, as DNMT1 is an attractive target for tumour chemotherapy . Inhibiting DNMT1 helps in the reactivation of hypermethylated tumor suppressor genes. Related carbazole-based inhibitors have shown promising low micromolar IC50 values in enzymatic assays and significant selectivity, making them valuable tools for investigating new cancer treatment pathways . The molecular formula of this compound is C20H14BrNO2, and it has a molecular weight of 380.24 g/mol . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14BrNO2 B15357957 Methyl 5-bromo-2-carbazol-9-ylbenzoate

Properties

Molecular Formula

C20H14BrNO2

Molecular Weight

380.2 g/mol

IUPAC Name

methyl 5-bromo-2-carbazol-9-ylbenzoate

InChI

InChI=1S/C20H14BrNO2/c1-24-20(23)16-12-13(21)10-11-19(16)22-17-8-4-2-6-14(17)15-7-3-5-9-18(15)22/h2-12H,1H3

InChI Key

IFITZUSJLHDJRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Biological Activity

Methyl 5-bromo-2-carbazol-9-ylbenzoate is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a carbazole moiety and a bromine atom at the 5-position of the benzoate. The molecular formula is C16H14BrNO2C_{16}H_{14}BrNO_2, with a molecular weight of approximately 348.19 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps, including coupling reactions between appropriate carbazole derivatives and benzoic acid derivatives under specific conditions. Common reagents used in these reactions include palladium catalysts for coupling processes and sodium hydroxide for nucleophilic substitutions.

Biological Activity

Anticancer Properties
Research indicates that compounds containing carbazole moieties exhibit notable anticancer activity. This compound may possess similar bioactivity based on studies of structurally related compounds. For example, N-substituted carbazoles have shown cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antimicrobial Activity
Carbazole derivatives have also been reported to exhibit antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans at concentrations around 50 µg/mL .

Anti-inflammatory Effects
The anti-inflammatory potential of carbazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases .

Table 1: Biological Activities of Carbazole Derivatives

CompoundActivity TypeCell Line / PathogenIC50 / Zone of Inhibition
This compoundAnticancerMCF-7TBD
N-substituted carbazolesAntimicrobialE. coliZone: 11.1–24.0 mm
N-substituted carbazolesAntitumorA549IC50: TBD
N-substituted carbazolesAnti-inflammatoryVarious modelsTBD

Note: TBD indicates that specific values for this compound are yet to be determined through experimental studies.

Preliminary studies suggest that this compound may interact with biological targets involved in cancer pathways, possibly through enzyme inhibition or receptor modulation. Further research is necessary to elucidate these interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 5-bromo-2-carbazol-9-ylbenzoate, we analyze its structural analogs, focusing on substituent effects, spectroscopic behavior, and functional performance.

Substituent Effects: Bromine vs. Non-Halogenated Esters

  • Methyl Shikimate : A simpler aromatic ester lacking halogenation and carbazole groups. Its NMR and FTIR spectra (Figure 5, ) highlight characteristic ester carbonyl peaks (~170 ppm in ¹³C NMR) and aromatic proton signals. In contrast, the bromine in this compound would introduce distinct deshielding effects in NMR (e.g., upfield shifts for adjacent protons) and alter UV-Vis absorption due to heavy atom effects.
  • Ethyl Linolenate and Methyl Palmitate: Saturated and unsaturated fatty acid esters (). These lack aromaticity and bromine but share ester functionalities. Their lower melting points (<25°C) and higher volatility contrast with this compound, which likely exhibits higher thermal stability due to aromatic rigidity and bromine’s mass contribution.

Carbazole-Containing Analogs

  • Torulosic Acid Methyl Ester and Sandaracopimaric Acid Methyl Ester: Diterpenoid esters with fused aromatic systems (). While these lack bromine, their carbazole-like structures share π-stacking tendencies. This compound’s carbazole group may enhance fluorescence quantum yield compared to non-conjugated esters, as seen in carbazole-based OLED materials.

Brominated Aromatic Esters

  • Dehydroabietic Acid Methyl Ester : A brominated diterpene ester (). Bromine here increases molecular polarity and reactivity in electrophilic substitution. This compound’s bromine likely stabilizes radical intermediates in polymerization or cross-coupling reactions, similar to brominated aryl esters in Suzuki-Miyaura coupling.

Data Table: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) λ_max (UV-Vis, nm) Key Applications
This compound* ~370 (estimated) >150 (predicted) ~300-350 (predicted) Organic electronics, catalysis
Methyl Shikimate 200.18 85–87 265 Pharmaceutical intermediates
Ethyl Linolenate 308.49 -20 210 Biofuels, lubricants
Sandaracopimaric Acid Methyl Ester 332.48 95–97 280 Antimicrobial agents

Note: Experimental data for this compound is scarce; values are extrapolated from analogs.

Research Findings and Functional Insights

  • Synthetic Challenges : The bromine and carbazole groups in this compound complicate synthesis. Bromination of carbazole precursors may require regioselective catalysts (e.g., FeBr₃), as seen in brominated diterpene syntheses .
  • Spectroscopic Signatures : Compared to methyl shikimate, its ¹H NMR would show split aromatic signals due to bromine’s anisotropic effects, while FTIR would retain ester C=O stretches (~1740 cm⁻¹) but with shifted aromatic C-H vibrations .
  • Thermal Stability : The compound’s predicted high melting point aligns with carbazole-based materials (e.g., polycarbazoles), which exhibit glass transition temperatures >200°C.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-carbazol-9-ylbenzoate, and what analytical methods validate its purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation of the benzoate core followed by cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the carbazole moiety. Key steps include:
  • Bromination at the 5-position using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
  • Esterification of the carboxylic acid precursor with methanol under acidic catalysis.
  • Coupling the brominated benzoate with carbazole via palladium-catalyzed C–N bond formation .
    Validation: Purity is confirmed by HPLC (>95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR). Mass spectrometry (HRMS) ensures correct molecular ion peaks .

Q. How is the compound characterized for structural confirmation in crystallographic studies?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters:
  • R-factor: Aim for <5% to ensure accuracy.
  • Torsion angles: Validate planar arrangements of the carbazole and benzoate groups.
    Discrepancies in bond lengths or angles require re-refinement with SHELXL’s constraints (e.g., DFIX, DANG) .

Advanced Research Questions

Q. How can researchers optimize low yields in cross-coupling reactions involving the bromo substituent?

  • Methodological Answer: Low yields often stem from inefficient catalyst systems or steric hindrance. Strategies include:
  • Catalyst screening: Test Pd(OAc)₂ with Xantphos or SPhos ligands for improved turnover.
  • Solvent effects: Replace toluene with DMA (dimethylacetamide) to enhance solubility of aromatic intermediates.
  • Temperature gradients: Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics .
    Monitor progress via TLC and isolate intermediates to identify bottlenecks.

Q. How to resolve contradictions in crystallographic data, such as disordered substituents or twinning?

  • Methodological Answer: For disordered structures:
  • Use SHELXL’s PART instruction to model overlapping atoms.
  • Apply ISOR restraints to thermal parameters.
    For twinning:
  • Identify twin laws (e.g., two-fold rotation) via PLATON’s TWIN check.
  • Refine using TWIN/BASF commands in SHELXL, adjusting scale factors iteratively .
    Validate with R₁(all data) and wR₂ convergence metrics.

Q. How to assess the compound’s biological activity and address variability in cytotoxicity assays?

  • Methodological Answer:
  • In vitro assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Normalize data with positive controls (e.g., doxorubicin).
  • Structure-Activity Relationship (SAR): Modify the bromo or carbazole groups to isolate pharmacophores.
  • Data variability: Replicate experiments (n=3) and apply ANOVA to identify outliers. Use LC-MS to confirm compound stability in cell culture media .

Q. How to evaluate ecological impact when toxicity data for this compound is unavailable?

  • Methodological Answer:
  • Predictive modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
  • Read-across analysis: Compare with structurally similar brominated aromatics (e.g., 5-bromo-2-iodobenzoate) to infer ecotoxicity .
  • Waste disposal: Follow EPA guidelines for halogenated waste (incineration with scrubbing for Br₂ emission control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.